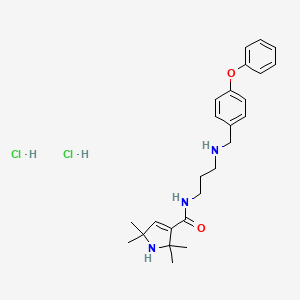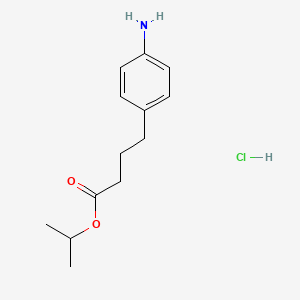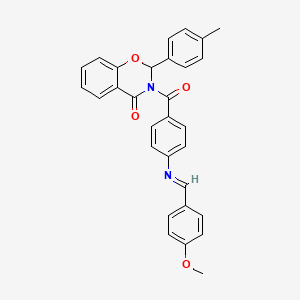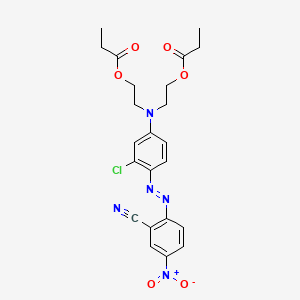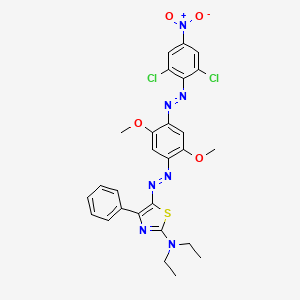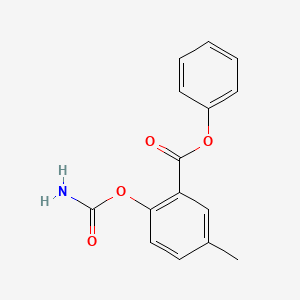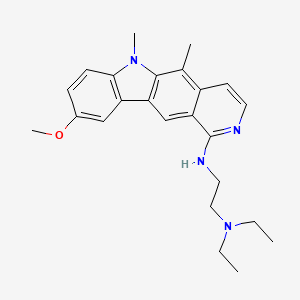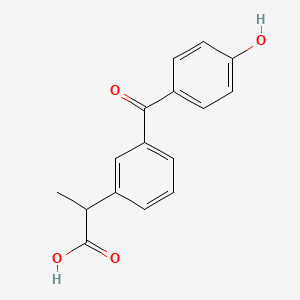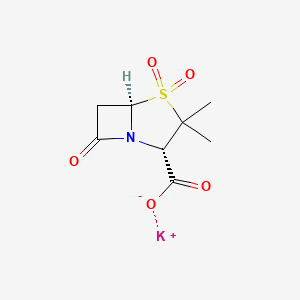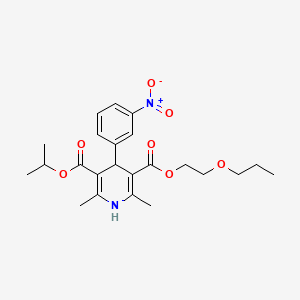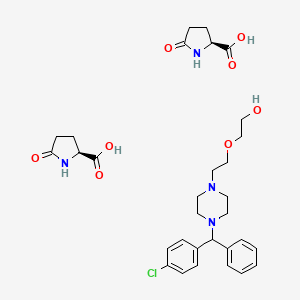![molecular formula C13H21NO4 B12706586 5-Deoxy-5-[(3,4-dimethylphenyl)amino]-D-ribitol CAS No. 83916-71-6](/img/structure/B12706586.png)
5-Deoxy-5-[(3,4-dimethylphenyl)amino]-D-ribitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Deoxy-5-[(3,4-dimethylphenyl)amino]-D-ribitol is a chemical compound with the molecular formula C13H21NO4 and a molecular weight of 255.31 g/mol It is characterized by the presence of a ribitol backbone substituted with a 3,4-dimethylphenylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Deoxy-5-[(3,4-dimethylphenyl)amino]-D-ribitol typically involves the reaction of D-ribitol with 3,4-dimethylaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Deoxy-5-[(3,4-dimethylphenyl)amino]-D-ribitol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or aldehydes.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of alcohols or amines.
Substitution: This reaction involves the replacement of one functional group with another, which can lead to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
5-Deoxy-5-[(3,4-dimethylphenyl)amino]-D-ribitol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its ability to modulate biological pathways and its potential use in drug development.
Mécanisme D'action
The mechanism of action of 5-Deoxy-5-[(3,4-dimethylphenyl)amino]-D-ribitol involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and other proteins, modulating their activity and affecting various biological processes. The exact pathways involved depend on the specific context and application, but may include signaling pathways, metabolic pathways, and other cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Deoxy-5-[(3,4-dimethylphenyl)amino]-D-glucitol
- 5-Deoxy-5-[(3,4-dimethylphenyl)amino]-D-mannitol
- 5-Deoxy-5-[(3,4-dimethylphenyl)amino]-D-arabitol
Uniqueness
5-Deoxy-5-[(3,4-dimethylphenyl)amino]-D-ribitol is unique due to its specific structural features and the presence of the 3,4-dimethylphenylamino group. This gives it distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
83916-71-6 |
|---|---|
Formule moléculaire |
C13H21NO4 |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
(2S,3R,4R)-5-(3,4-dimethylanilino)pentane-1,2,3,4-tetrol |
InChI |
InChI=1S/C13H21NO4/c1-8-3-4-10(5-9(8)2)14-6-11(16)13(18)12(17)7-15/h3-5,11-18H,6-7H2,1-2H3/t11-,12+,13-/m1/s1 |
Clé InChI |
ZPFOXBJGVIUHDO-FRRDWIJNSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)NC[C@H]([C@H]([C@H](CO)O)O)O)C |
SMILES canonique |
CC1=C(C=C(C=C1)NCC(C(C(CO)O)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


